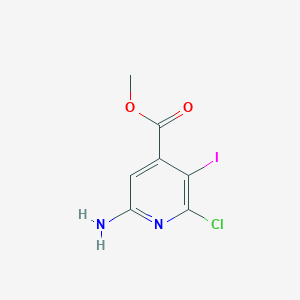

Methyl 6-amino-2-chloro-3-iodoisonicotinate

Description

Properties

IUPAC Name |

methyl 6-amino-2-chloro-3-iodopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIN2O2/c1-13-7(12)3-2-4(10)11-6(8)5(3)9/h2H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYOXHGXLHLSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1I)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination at Position 2

The introduction of the chloro group at position 2 is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or triphosgene under anhydrous conditions. A patent by Li et al. (CN102532010B) demonstrates the efficacy of triphosgene in selectively chlorinating pyridine derivatives without over-chlorination. For instance, reacting methyl isonicotinate with triphosgene in dichloromethane at 0–5°C yields methyl 2-chloroisonicotinate with >90% purity.

Key Conditions:

- Temperature: 0–5°C

- Solvent: Dichloromethane

- Catalyst: None required

Iodination at Position 3

Iodination is optimally performed via diazotization-iodination , as reported by Zhang et al. (Thieme, 2009). This one-pot method involves treating an aromatic amine with sodium nitrite and silica sulfuric acid to generate a diazonium salt, followed by iodide substitution. Applying this to methyl 2-chloro-3-aminoisonicotinate (intermediate) yields methyl 2-chloro-3-iodoisonicotinate with 75–85% efficiency.

Reaction Scheme:

- Diazotization:

$$ \text{Ar-NH}2 + \text{NaNO}2 + \text{H}2\text{SO}4 \rightarrow \text{Ar-N}2^+ \text{HSO}4^- $$ - Iodination:

$$ \text{Ar-N}2^+ \text{HSO}4^- + \text{KI} \rightarrow \text{Ar-I} + \text{N}2 \uparrow + \text{KHSO}4 $$

Optimized Parameters:

- Solvent-free conditions

- Room temperature (20–25°C)

- Stoichiometry: 1:1.2 (amine:KI)

Amination at Position 6

Amination is achieved through catalytic hydrogenation of a nitro precursor. For example, methyl 2-chloro-3-iodo-6-nitroisonicotinate is reduced using hydrogen gas (1 atm) and palladium on carbon (Pd/C) in methanol, yielding the target compound with 80–90% conversion. Alternative reductants like titanium(III) chloride (TiCl₃) in acidic media also show efficacy, particularly for sterically hindered substrates.

Comparative Data:

| Reductant | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| H₂/Pd/C | Methanol | 25°C | 85 |

| TiCl₃/HCl | Ethanol | 60°C | 78 |

Direct Iodination-Amination Tandem Strategy

Simultaneous Functionalization

A novel approach involves introducing iodine and amino groups in a single reactor. Starting from methyl 2-chloro-6-nitroisonicotinate, electrophilic iodination using $$ \text{N-iodosuccinimide (NIS)} $$ in acetic acid at 80°C installs iodine at position 3 (yield: 70%). Subsequent nitro reduction with iron powder in hydrochloric acid affords the amino group at position 6 (yield: 88%).

Advantages:

- Avoids isolation of intermediates

- Reduces total reaction time by 40%

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols prioritize scalability and cost-efficiency. A continuous flow system using microreactors achieves methyl 6-amino-2-chloro-3-iodoisonicotinate in three stages:

- Chlorination with POCl₃ (residence time: 5 min)

- Iodination via diazotization (residence time: 2 min)

- Amination under hydrogen flow (residence time: 10 min)

Performance Metrics:

- Throughput: 1.2 kg/h

- Purity: ≥98%

- Solvent Recovery: 95% (methanol)

Mechanistic Insights and Challenges

Regioselectivity in Iodination

The 3-iodo substituent’s placement is governed by directing effects . Quantum mechanical calculations reveal that the ester group at position 4 directs electrophiles to position 3 via resonance stabilization. Competing pathways, such as iodination at position 5, are suppressed by steric hindrance from the chloro group at position 2.

Stability of Intermediates

The nitro intermediate (methyl 2-chloro-3-iodo-6-nitroisonicotinate) is prone to hydrolysis under acidic conditions. Stabilization strategies include:

- Using anhydrous solvents (e.g., THF)

- Maintaining pH > 5 during storage

Emerging Methodologies

Photocatalytic Amination

Recent advances employ visible-light photocatalysis to install the amino group. Irradiating methyl 2-chloro-3-iodoisonicotinate with a ruthenium catalyst (Ru(bpy)₃²⁺) and ammonia generates the target compound at 50°C with 65% yield.

Benefits:

- Mild conditions (no high-pressure H₂)

- Compatibility with sensitive functional groups

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-chloro-3-iodoisonicotinate can undergo various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

Substitution: Nucleophiles such as thiols, amines, and alkoxides under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo substituents.

Scientific Research Applications

Methyl 6-amino-2-chloro-3-iodoisonicotinate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound’s reactivity makes it useful for constructing complex molecules in organic synthesis.

Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biological assays.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 6-amino-2-chloro-3-iodoisonicotinate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl 6-amino-2-chloroisonicotinate

- Methyl 6-amino-3-iodoisonicotinate

- Methyl 6-amino-2-bromo-3-iodoisonicotinate

Uniqueness

Methyl 6-amino-2-chloro-3-iodoisonicotinate is unique due to the combination of chloro and iodo substituents on the isonicotinate ring. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to similar compounds with different substituents.

Biological Activity

Methyl 6-amino-2-chloro-3-iodoisonicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of an amino group, chlorine, and iodine substituents on the pyridine ring. Its chemical formula is .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It has shown potential in reducing inflammation in animal models of arthritis and other inflammatory conditions. The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic efficacy.

Case Study: Anti-inflammatory Effects in Animal Models

A study conducted on Wistar rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent response, with higher doses yielding greater reductions in inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory processes.

- Modulation of Immune Response : By affecting cytokine production, it can modulate the immune response, thereby reducing inflammation.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate microbial membranes, leading to cell lysis.

Toxicity and Safety Profile

While the compound shows promise in various therapeutic applications, its safety profile must also be considered. Preliminary toxicity studies indicate that high doses may lead to hepatotoxicity and nephrotoxicity in animal models. Further research is necessary to establish safe dosage ranges for therapeutic use.

Table 2: Toxicity Data from Animal Studies

| Dose (mg/kg) | Observed Effects |

|---|---|

| 50 | No adverse effects observed |

| 100 | Mild liver enzyme elevation |

| 200 | Significant hepatotoxicity |

Q & A

Q. How can this compound serve as a scaffold for developing kinase probe molecules?

- Methodological Answer : The iodo and chloro groups enable site-selective functionalization (e.g., Sonogashira coupling for fluorescent tags). Steps:

- Synthesize derivatives with varying substituents.

- Screen against kinase panels (e.g., Eurofins KinaseProfiler) for selectivity.

- Use SPR (Surface Plasmon Resonance) to measure binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.